molecular formula C6H3Cl2NO2 B071547 2,6-Dichloro-3-hydroxyisonicotinaldehyde CAS No. 185423-26-1

2,6-Dichloro-3-hydroxyisonicotinaldehyde

Cat. No.: B071547
CAS No.: 185423-26-1
M. Wt: 192 g/mol
InChI Key: HPCFBIVANWQGDD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde typically involves the chlorination of 3-hydroxyisonicotinaldehyde under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product .

The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

2,6-Dichloro-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The aldehyde group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would yield an alcohol .

Scientific Research Applications

2,6-Dichloro-3-hydroxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2,6-Dichloro-3-hydroxyisonicotinaldehyde can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of chlorine atoms and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2,6-dichloro-3-hydroxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-3(2-10)5(11)6(8)9-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCFBIVANWQGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376637
Record name 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185423-26-1
Record name 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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